Bienvenue dans la boutique en ligne BenchChem!

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Chemical Probe Development Target Deconvolution Phenotypic Screening

Select CAS 1207020-43-6 when the absence of public bioactivity annotation is a strategic asset. This ether-linked carboxamide scaffold—featuring a benzo[d][1,3]dioxole core and 6-methylpyridazin-3-yl-oxy motif—enters your library with zero disclosed targets. Pair with amino-linked analog CAS 1172566-93-6 for novel matched-pair profiling. Calculated logP 1.475 and HBD=1 align with CNS MPO guidelines. Sourced at ≥95% purity to minimize false positives.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 1207020-43-6
Cat. No. B2979112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1207020-43-6
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H15N3O4/c1-12-2-9-18(22-21-12)26-15-6-4-14(5-7-15)20-19(23)13-3-8-16-17(10-13)25-11-24-16/h2-10H,11H2,1H3,(H,20,23)
InChIKeyOAYKYUBXEROVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1207020-43-6): Baseline Identity and Sourcing Profile for a Structurally Defined Chemical Probe


N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1207020-43-6; molecular formula C₁₉H₁₅N₃O₄; molecular weight 349.35 g/mol) is a fully synthetic small molecule that integrates a benzo[d][1,3]dioxole carboxamide scaffold with a 6-methylpyridazin-3-yl-oxy phenyl motif via an amide linkage [1]. The compound is catalogued in the ZINC20 purchasable-compound library (ZINC13740821) with a calculated logP of 1.475, and is commercially supplied at ≥95% purity by specialist chemical vendors [1]. No entries are present in PubChem, ChEMBL, DrugBank, or the primary peer-reviewed medicinal chemistry literature, indicating that this molecule currently functions as a commercially available building block or screening-set component rather than as a pharmacologically annotated lead compound.

Why N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Although the benzo[d][1,3]dioxole-5-carboxamide chemotype and pyridazine-containing analogs are broadly explored in kinase inhibition, NAMPT inhibition, and CNS-targeted programs, generic substitution is unsupported for this specific compound because neither its primary molecular target(s) nor its selectivity fingerprint has been disclosed in the public domain . The 6-methylpyridazin-3-yl-oxy substitution vector is structurally distinct from the more common amino-linked pyridazine analogs (e.g., CAS 1172566-93-6), with the ether oxygen altering both hydrogen-bonding capacity and conformational flexibility relative to the NH linker . Without matched-pair profiling data, any assumption of functional equivalence to in-class compounds—even those sharing the benzo[d][1,3]dioxole-5-carboxamide core—is scientifically unjustified and carries unquantifiable risk of divergent potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1207020-43-6) Relative to Closest Analogs


Absence of Public Target-Annotation Data Represents a Defined Starting Point for De Novo Profiling

No peer-reviewed publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) reports a biochemical IC₅₀, cellular EC₅₀, Kd, or target-engagement measurement for CAS 1207020-43-6 as of April 2026 [1]. By contrast, structurally related benzo[d][1,3]dioxole-5-carboxamide derivatives in the literature—such as N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide—have reported butyrylcholinesterase IC₅₀ values (e.g., 1.2 µM) under comparable enzyme-inhibition assay conditions [2]. This complete data void for 1207020-43-6 precludes any potency-based comparison but simultaneously defines a zero-baseline annotation status: the compound is a blank slate for de novo target-ID and phenotypic screening campaigns where the user seeks to avoid pre-existing intellectual property encumbrances or target bias [1].

Chemical Probe Development Target Deconvolution Phenotypic Screening

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Acceptor Count Versus Amino-Linked Analog

The ether-linked CAS 1207020-43-6 exhibits a calculated logP of 1.475 (ZINC20 prediction) and contains 7 hydrogen-bond acceptors (4 oxygen atoms plus 3 pyridazine nitrogens) with only 1 hydrogen-bond donor (the amide NH), whereas the direct amino-linked analog (CAS 1172566-93-6, C₁₉H₁₆N₄O₃) possesses 6 hydrogen-bond acceptors and 2 hydrogen-bond donors [1]. The reduction from two HBDs to one, coupled with a modest increase in logP (estimated ~0.3 log units based on the replacement of NH with O), shifts the physicochemical profile closer to the CNS MPO desirability space—where HBD count ≤1 is favored—though no experimental logD or PAMPA permeability data are publicly available to confirm this inferred advantage [1].

Physicochemical Property Optimization CNS Multiparameter Optimization Drug-Likeness Profiling

Sourcing Purity Benchmark: ≥95% HPLC Purity as a Minimum Procurement Specification

The commercially available batch of CAS 1207020-43-6 is supplied with a certified purity of ≥95% as determined by HPLC, a threshold that meets or exceeds the typical 90–95% acceptance criterion for compound-management screening collections in pharmaceutical research . While no comparative purity data for this compound from alternative suppliers are publicly available, the ≥95% specification provides a defined procurement baseline that enables users to establish pass/fail QC criteria upon receipt without relying on ambiguous supplier claims .

Compound Quality Control Screening Library Integrity Chemical Procurement Standards

Research and Industrial Application Scenarios for N-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1207020-43-6) Based on Available Evidence


De Novo Chemical Probe Discovery Campaigns Requiring an Unannotated Starting Point

Investigators initiating a phenotypic screen or target-ID campaign where pre-existing pharmacological annotation would represent a confounding variable or intellectual property risk can select CAS 1207020-43-6 precisely because it lacks any disclosed bioactivity data [1]. The compound serves as a structurally tractable, commercially available entry point for generating proprietary structure–activity relationship (SAR) data from a zero-baseline annotation status.

CNS-Oriented Fragment or Lead-Like Library Design Leveraging Favorable Physicochemical Properties

Teams constructing CNS-focused screening libraries can incorporate CAS 1207020-43-6 as a scaffold with a calculated logP of 1.475 and only a single hydrogen-bond donor, aligning with CNS MPO guidelines that favor HBD ≤1 and logP in the 1–3 range [1]. Although no experimental CNS permeability data exist, the in silico profile supports inclusion in libraries targeting neurotransmitter receptors, ion channels, or CNS-penetrant kinase inhibitors.

Matched-Pair Profiling of Ether-Linked vs. Amino-Linked Pyridazine-Benzodioxole Carboxamides

Medicinal chemistry groups can procure CAS 1207020-43-6 (ether linker) alongside its amino-linked structural analog (CAS 1172566-93-6) to conduct a systematic matched-pair analysis examining the impact of the O vs. NH linker on target potency, selectivity, metabolic stability, and permeability [1]. Such matched-pair data are currently absent from the public domain and would represent a novel contribution to pyridazine-containing carboxamide SAR .

Quality-Controlled Procurement for High-Throughput Screening with Defined Purity Specifications

Screening operations that require a minimum purity threshold of ≥95% as an incoming QC gate can source CAS 1207020-43-6 under a documented purity specification, reducing the risk of false-positive hits arising from impurity-driven assay interference [1]. Users can implement orthogonal identity-confirmation methods (e.g., LC-MS, ¹H NMR) upon receipt to verify structural integrity before plate preparation.

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.